molecular formula C8H15NO4S B15125696 Methyl 2-Amino-2-(1,1-dioxido-4-tetrahydrothiopyranyl)acetate

Methyl 2-Amino-2-(1,1-dioxido-4-tetrahydrothiopyranyl)acetate

Cat. No.: B15125696
M. Wt: 221.28 g/mol
InChI Key: IPFJCDYEIAEAAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-Amino-2-(1,1-dioxido-4-tetrahydrothiopyranyl)acetate is a chemical compound with the molecular formula C8H15NO4S and a molecular weight of 221.28 g/mol . This compound is characterized by the presence of a tetrahydrothiopyranyl ring with a sulfone group, an amino group, and a methyl ester group. It is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-Amino-2-(1,1-dioxido-4-tetrahydrothiopyranyl)acetate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The compound is typically produced in batch reactors, followed by purification steps such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Amino-2-(1,1-dioxido-4-tetrahydrothiopyranyl)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Further oxidized sulfone derivatives.

    Reduction: Reduced forms of the compound with different functional groups.

    Substitution: Substituted derivatives with various nucleophiles.

    Hydrolysis: The corresponding carboxylic acid.

Scientific Research Applications

Methyl 2-Amino-2-(1,1-dioxido-4-tetrahydrothiopyranyl)acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-Amino-2-(1,1-dioxido-4-tetrahydrothiopyranyl)acetate involves its interaction with specific molecular targets and pathways. The compound’s sulfone group can participate in redox reactions, while the amino group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-Amino-2-(1,1-dioxido-4-thiopyranyl)acetate: Similar structure but lacks the tetrahydro ring.

    Methyl 2-Amino-2-(1,1-dioxido-4-pyranyl)acetate: Similar structure but with a different ring system.

    Methyl 2-Amino-2-(1,1-dioxido-4-thiopyranyl)propanoate: Similar structure but with a different ester group.

Uniqueness

Methyl 2-Amino-2-(1,1-dioxido-4-tetrahydrothiopyranyl)acetate is unique due to its specific combination of functional groups and ring system, which confer distinct chemical and biological properties. Its tetrahydrothiopyranyl ring with a sulfone group and the presence of both amino and ester groups make it a versatile compound for various applications .

Properties

IUPAC Name

methyl 2-amino-2-(1,1-dioxothian-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4S/c1-13-8(10)7(9)6-2-4-14(11,12)5-3-6/h6-7H,2-5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFJCDYEIAEAAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCS(=O)(=O)CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.